![molecular formula C7H3FN2O2 B023716 4-Fluoro-3-nitrobenzonitrile CAS No. 1009-35-4](/img/structure/B23716.png)
4-Fluoro-3-nitrobenzonitrile
Overview
Description
4-Fluoro-3-nitrobenzonitrile is a compound used as a pharmaceutical intermediate and a synthetic and fine chemical intermediate . It is a pale yellow to yellow crystalline powder .
Synthesis Analysis
4-Fluoro-3-nitrobenzonitrile can be synthesized using various methods. One of the most common methods is the nitration of 4-fluorobenzonitrile with nitric acid and sulfuric acid . Another method involves the use of sulfuric acid and potassium nitrate .Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-nitrobenzonitrile is C7H3FN2O2 . The InChI Key is LKOWKPGBAZVHOF-UHFFFAOYSA-N . The SMILES string is [O-]N+C1=CC(=CC=C1F)C#N .Physical And Chemical Properties Analysis
4-Fluoro-3-nitrobenzonitrile has a density of 1.4±0.1 g/cm^3, a boiling point of 277.6±25.0 °C at 760 mmHg, and a flash point of 121.7±23.2 °C . It is insoluble in water .Scientific Research Applications
Pharmaceutical Intermediate
4-Fluoro-3-nitrobenzonitrile: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be incorporated into more complex molecules that are active pharmaceutical ingredients (APIs). This compound can introduce fluoro and nitro groups into pharmaceutical molecules, which can significantly alter their pharmacological properties, such as increased potency or improved metabolic stability .
Synthetic and Fine Chemical Intermediate
In the field of synthetic chemistry, 4-Fluoro-3-nitrobenzonitrile serves as a building block for the synthesis of fine chemicals. These fine chemicals include dyes, pigments, and advanced materials that require specific functional groups to impart desired properties like colorfastness or electronic characteristics .
Biological Material Research
As a biochemical reagent, 4-Fluoro-3-nitrobenzonitrile is utilized in life science research to study biological materials or organic compounds. Researchers can use this compound to investigate the interaction between small molecules and biological systems, which is crucial for understanding disease mechanisms and developing new therapies .
Agrochemical Synthesis
The nitro and fluoro groups present in 4-Fluoro-3-nitrobenzonitrile make it a valuable intermediate in the synthesis of agrochemicals. These agrochemicals include pesticides and herbicides that protect crops from pests and diseases, contributing to increased agricultural productivity .
Material Science Applications
In material science, 4-Fluoro-3-nitrobenzonitrile can be used to create polymers and resins with specific characteristics. The introduction of fluoro and nitro groups can lead to materials with enhanced thermal stability, chemical resistance, and mechanical strength .
Organic Electronics
The electronic properties of 4-Fluoro-3-nitrobenzonitrile make it a candidate for use in organic electronic devices. It can be used in the development of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Analytical Chemistry
In analytical chemistry, 4-Fluoro-3-nitrobenzonitrile can be employed as a standard or reference compound. Its well-defined structure and properties allow it to be used in the calibration of analytical instruments and the validation of analytical methods .
Research and Development
Lastly, 4-Fluoro-3-nitrobenzonitrile is used in R&D laboratories for the development of new synthetic methodologies. Its reactivity with various chemical reagents can be studied to discover new reactions and pathways that can be applied to the synthesis of novel compounds .
Safety and Hazards
4-Fluoro-3-nitrobenzonitrile is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Regarding relevant papers, I found a research article titled “The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group” published in the Australian Journal of Chemistry . This paper might provide more detailed information about the compound.
Mechanism of Action
Target of Action
4-Fluoro-3-nitrobenzonitrile is a biochemical reagent used in life science related research . .
Mode of Action
It is primarily used as a pharmaceutical intermediate , suggesting that it may undergo further reactions to form active compounds.
Pharmacokinetics
As a pharmaceutical intermediate, its bioavailability would largely depend on the final compound it is used to synthesize .
Result of Action
As an intermediate, its effects would be largely dependent on the final pharmaceutical compound it is used to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-nitrobenzonitrile. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place . It is also noted to be stable under recommended storage conditions .
properties
IUPAC Name |
4-fluoro-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWKPGBAZVHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379153 | |
Record name | 4-fluoro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitrobenzonitrile | |
CAS RN |
1009-35-4 | |
Record name | 4-fluoro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the fluorodenitration reaction in the synthesis of 3,4-difluorobenzonitrile from 4-fluoro-3-nitrobenzonitrile?
A1: The fluorodenitration reaction is crucial as it allows for the direct substitution of the nitro group (-NO2) in 4-fluoro-3-nitrobenzonitrile with a fluorine atom (-F). This transformation is essential to obtain the desired product, 3,4-difluorobenzonitrile. [] This reaction typically employs anhydrous tetramethylammonium fluoride and is often carried out in a solvent like dimethyl sulfoxide (DMSO). [] The choice of catalyst, such as 18-crown-6-ether, can significantly impact the reaction yield. []
Q2: Are there alternative synthetic routes to produce 3,4-difluorobenzonitrile besides using 4-fluoro-3-nitrobenzonitrile as a precursor?
A3: Yes, 3,4-difluorobenzonitrile can be synthesized through a multistep process starting from 4-chlorobenzonitrile. [] The synthesis involves nitration and fluorine exchange reactions to first obtain 4-fluoro-3-nitrobenzonitrile. [] Subsequent steps include reduction of the nitro group, diazotization, and finally, a Schiemann reaction to introduce the second fluorine atom. [] While this method avoids direct fluorodenitration, it involves a longer synthetic route with an overall yield of approximately 48%. []
Q3: What spectroscopic techniques are valuable for characterizing 4-fluoro-3-nitrobenzonitrile and related compounds?
A4: Proton magnetic resonance (1H NMR) spectroscopy is particularly helpful in analyzing compounds containing the N-4-cyano-2-nitrophenyl group, which is present in 4-fluoro-3-nitrobenzonitrile. [] This technique allows researchers to identify and study the different proton environments within the molecule, providing insights into its structure and conformation.
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